Thalidomide-propargyl-O-PEG4-C2-acid is a synthetic compound derived from thalidomide, notable for its application in targeted protein degradation. This compound features a propargyl group linked to a polyethylene glycol (PEG) chain, specifically consisting of four ethylene glycol units, and a carboxylic acid functional group. The design of this compound allows it to function as a versatile building block in the development of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively degrade specific proteins within cells. The molecular formula for thalidomide-propargyl-O-PEG4-C2-acid is with a molecular weight of approximately 560.556 g/mol .
Thalidomide-propargyl-O-PEG4-C2-acid is classified under the category of small molecules used in drug development, particularly in the fields of oncology and immunology. It is recognized as a degrader building block for targeted protein degradation, containing an E3 ligase ligand with a linker that can be conjugated to target protein ligands through straightforward chemical reactions .
The synthesis of thalidomide-propargyl-O-PEG4-C2-acid involves several key steps:
Solvents commonly used in these reactions include dimethylformamide, dichloromethane, and dimethyl sulfoxide, while copper catalysts may facilitate specific coupling reactions.
Thalidomide-propargyl-O-PEG4-C2-acid participates in several types of chemical reactions:
These reactions are critical for developing PROTAC molecules that require precise control over their structure and functionality.
Thalidomide-propargyl-O-PEG4-C2-acid functions primarily through its interaction with the cereblon E3 ligase complex. This interaction leads to the ubiquitination of target proteins, marking them for degradation by the proteasome. The mechanism involves:
This mechanism is particularly valuable in therapeutic contexts where selective protein degradation can mitigate disease progression, especially in cancers and autoimmune disorders .
These properties underscore its stability and suitability for research applications.
Thalidomide-propargyl-O-PEG4-C2-acid is primarily utilized in:
The PROTAC concept, first demonstrated in 2001, utilized a peptide-based ligand to recruit the SCFᵝ-TRCP E3 ligase for methionine aminopeptidase-2 degradation. Key developmental milestones include:
Table 1: Key PROTAC Development Milestones
| Year | Breakthrough | E3 Ligase | Target |
|---|---|---|---|
| 2001 | First peptide-based PROTAC | SCFᵝ-TRCP | MetAP-2 |
| 2008 | First all-small-molecule PROTAC (Nutlin-based) | MDM2 | Androgen Receptor |
| 2015 | Potent BET degradation (dBET1) | CRBN | BRD4 |
| 2019 | First clinical-phase PROTAC (ARV-110) | CRBN | Androgen Receptor |
E3 ligases are critical ternary complex components that determine degradation efficiency, tissue specificity, and substrate scope. Key considerations include:
Table 2: Prevalence of E3 Ligases in PROTAC Development
| E3 Ligase | Representative Ligand | % of Reported PROTACs | Key Features |
|---|---|---|---|
| CRBN | Pomalidomide/Lenalidomide | ~65% | Broad applicability, oral bioavailability |
| VHL | VH032/VH101 | ~25% | High catalytic efficiency |
| MDM2 | Nutlin | ~5% | p53 activation synergy |
| IAP | Bestatin analogs | ~3% | Apoptosis induction |
| Others | (e.g., DCAF16 ligands) | ~2% | Tissue-specific expression |
Historical Context
Thalidomide, infamously withdrawn due to teratogenicity, was rediscovered for its anti-myeloma activity. Its direct target, CRBN, was identified in 2010 via affinity purification using thalidomide-conjugated ferrite glycidyl methacrylate (FG) beads, revealing CRBN as a substrate receptor of the CRL4 ubiquitin ligase complex [6] [10].
Molecular Mechanism
Thalidomide-propargyl-O-PEG4-C2-acid: Design Rationale
This compound (C₂₇H₃₂N₂O₁₁, MW: 560.56 g/mol) functionalizes thalidomide at the 4'-position via a propargyl ether-PEG4-C2-acid tether:
Table 3: Key Properties of Thalidomide-propargyl-O-PEG4-C2-acid
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₂N₂O₁₁ |
| Molecular Weight | 560.556 g/mol |
| Purity (HPLC) | ≥95% |
| Key Functional Groups | Alkyne, carboxylic acid |
| Role in PROTACs | CRBN-recruiting moiety with clickable handle |
Synthetic Utility
This derivative exemplifies the "Lego-like" modularity in PROTAC synthesis:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: